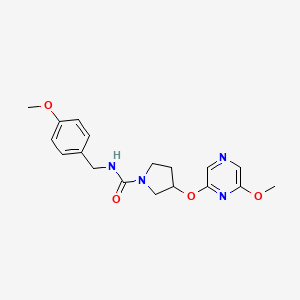

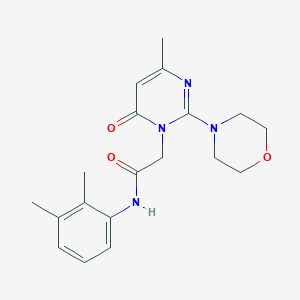

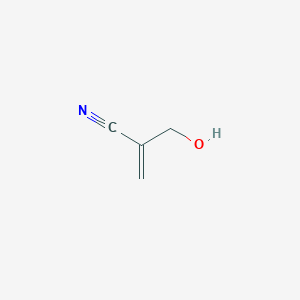

![molecular formula C13H17N3O B2990290 2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile CAS No. 1482954-39-1](/img/structure/B2990290.png)

2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile” is a chemical compound with the molecular formula C13H17N3O and a molecular weight of 231.299. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile”, involves intra- and intermolecular reactions . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .Molecular Structure Analysis

The molecular structure of “2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile” includes a piperidine ring, a pyridine ring, and a nitrile group. The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms .Scientific Research Applications

Synthesis and Spectroscopic Analysis

Research on pyridine derivatives such as 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile has revealed novel synthesis protocols and structural analyses through X-ray diffraction methods. These studies provide insight into the structural differences and supramolecular structures of these compounds, offering a foundation for further exploration in various applications, including the study of intermolecular interactions in solutions and the solvent effects on absorption spectra Marina Tranfić et al., 2011.

Antimicrobial Activity

The synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives and their evaluation for antimicrobial activity against aerobic and anaerobic bacteria have demonstrated the potential of pyridine derivatives in developing new antibacterial agents. Minimal inhibitory concentration values ranged from 6.2 to 100 µg/mL, highlighting the therapeutic potential of these compounds A. Bogdanowicz et al., 2013.

Corrosion Inhibition

Studies on the corrosion inhibition effect of pyridine derivatives on mild steel in acidic environments have shown promising results. These compounds act as mixed-type inhibitors, suggesting their application in protecting metal surfaces against corrosion, which is crucial for extending the lifespan of industrial materials K. R. Ansari et al., 2015.

Photomethoxylation Promotion

Research into the effects of additives on the photomethoxylation of methyl 2-pyridinecarboxylate has uncovered the acceleration of this process by 4-substituted pyridines. This study contributes to the understanding of photomethoxylation mechanisms, which could have implications in synthetic organic chemistry and material science A. Sugimori et al., 1983.

properties

IUPAC Name |

2-[(1-methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-16-7-3-2-4-12(16)10-17-13-8-11(9-14)5-6-15-13/h5-6,8,12H,2-4,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKXCEMPQDWXOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1COC2=NC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

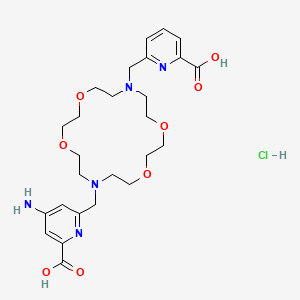

![N-(4-fluorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2990207.png)

![N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2990212.png)

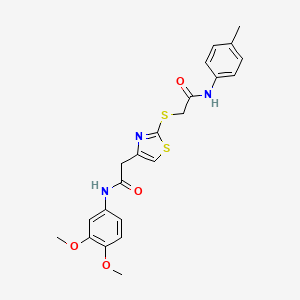

![4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2990218.png)

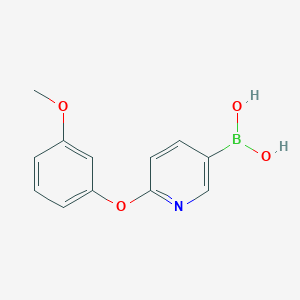

![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2990221.png)

![Methyl 4-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzoate](/img/structure/B2990224.png)